1-(1-Methyl-1H-indol-3-yl)ethanone

Description

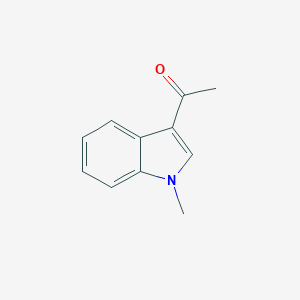

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8(13)10-7-12(2)11-6-4-3-5-9(10)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLFRICFKVJJOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344055 | |

| Record name | 1-(1-Methyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19012-02-3 | |

| Record name | 1-(1-Methyl-1H-indol-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19012-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-methyl-1H-indol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1-Methyl-1H-indol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(1-Methyl-1H-indol-3-yl)ethanone, a key intermediate in synthetic organic chemistry. The document details its chemical and physical properties, spectral data, a generalized synthesis protocol, and safety information. Furthermore, it explores the biological significance of its derivatives in various therapeutic areas.

Compound Identification and Properties

This compound is an indole derivative characterized by a methyl group at the 1-position and an acetyl group at the 3-position of the indole ring.

| Property | Value | Source |

| CAS Number | 19012-02-3 | [1] |

| Molecular Formula | C₁₁H₁₁NO | [1][2] |

| Molecular Weight | 173.21 g/mol | [1][2] |

| IUPAC Name | 1-(1-methylindol-3-yl)ethanone | [1] |

| Canonical SMILES | CC(=O)C1=CN(C2=CC=CC=C21)C | [1] |

| Physical Form | Solid | [2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes the available mass spectrometry data. While 1D NMR data is referenced in databases, detailed, publicly available spectra with peak assignments are limited.

| Spectroscopic Data | Details |

| Mass Spectrometry (GC-MS) | Major m/z peaks and relative intensity: 158 (99.99), 173 (46.20), 77 (11.80), 159 (9.00), 130 (8.40)[1] |

| 1D NMR (¹H & ¹³C) | Data not readily available in public databases. Researchers should perform their own analysis for confirmation. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of 1-methylindole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich indole ring, primarily at the C3 position.

Generalized Experimental Protocol:

This is a generalized protocol based on standard Friedel-Crafts acylation procedures and should be adapted and optimized for specific laboratory conditions.

-

Dissolution: Dissolve 1-methylindole in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution in an ice bath to 0°C.

-

Addition of Acylating Agent: While stirring, slowly add an equimolar amount of acetic anhydride or acetyl chloride.

-

Addition of Lewis Acid: To the cooled mixture, add a Lewis acid catalyst (e.g., aluminum chloride, zinc chloride, or indium(III) chloride) portion-wise, maintaining the temperature below 5°C. The reaction is exothermic.

-

Reaction: Allow the reaction mixture to stir at 0°C for a specified time (e.g., 1-3 hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into ice-cold water or a dilute acid solution (e.g., 1M HCl) to decompose the catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity of Derivatives

While this compound itself is primarily utilized as a synthetic intermediate, the indole scaffold is of significant interest in medicinal chemistry. Numerous derivatives synthesized from this core structure have demonstrated a range of biological activities. It is important to note that the following activities are attributed to derivatives and not the parent compound.

-

Anti-inflammatory Activity: Certain derivatives of 1-(1H-indol-1-yl)ethanone have been synthesized and evaluated as potential cyclooxygenase-2 (COX-2) inhibitors, suggesting a potential for developing novel nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4]

-

Anticancer Activity: Research into N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivatives has shown potent activity against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization.

-

Antibacterial Activity: Indole-based compounds, including oxime ether derivatives of (E)-1-(1H-indol-3-yl) ethanone, have been investigated for their antibacterial properties against multidrug-resistant strains such as MRSA and VRSA.

References

An In-Depth Technical Guide to the Physical Properties of 1-(1-Methyl-1H-indol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(1-Methyl-1H-indol-3-yl)ethanone, a compound of interest in medicinal chemistry and organic synthesis. This document compiles available data from various sources and presents it in a structured format for ease of reference. Additionally, it outlines standard experimental protocols for the determination of key physical properties and a plausible synthetic route.

Chemical Identity and Properties

This compound is a derivative of indole, a prominent heterocyclic scaffold found in many biologically active compounds. The addition of a methyl group at the 1-position and an ethanone group at the 3-position modifies its physicochemical characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-(1-methylindol-3-yl)ethanone | [1] |

| Synonyms | 1-(1-Methyl-1H-indol-3-yl)ethan-1-one | [1] |

| CAS Number | 19012-02-3 | [1] |

| Molecular Formula | C₁₁H₁₁NO | [1][2] |

| Molecular Weight | 173.21 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| InChI Key | HYLFRICFKVJJOZ-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)C1=CN(C)C2=CC=CC=C21 | [2] |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate characterization of a chemical compound. Below are generalized protocols for the determination of melting point and a plausible synthesis method for this compound.

2.1 Determination of Melting Point

The melting point is a critical physical property that provides information about the purity of a crystalline solid.[3][4] A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C.

Principle: A small amount of the solid sample is heated slowly, and the temperature range from the first sign of melting to the complete liquefaction is recorded.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

-

Spatula

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Load a small amount of the sample into a capillary tube by tapping the open end into the powder, so the sample is packed at the sealed end to a height of 1-2 mm.[3][5][6]

-

Place the capillary tube into the heating block of the melting point apparatus.[5]

-

Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.

-

Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[5]

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has melted into a clear liquid.

-

The melting point is reported as the range T1-T2.

2.2 Synthesis via Friedel-Crafts Acylation

A common and effective method for the synthesis of 3-acylindoles is the Friedel-Crafts acylation of the corresponding indole.

Reaction: 1-Methyl-1H-indole + Acetyl Chloride/Acetic Anhydride → this compound

Materials:

-

1-Methyl-1H-indole

-

Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

-

Lewis acid catalyst (e.g., aluminum chloride, tin(IV) chloride)

-

Acylating agent (e.g., acetyl chloride or acetic anhydride)

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 1-methyl-1H-indole in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add the Lewis acid catalyst to the stirred solution.

-

Add the acylating agent (acetyl chloride or acetic anhydride) dropwise to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully pouring it over crushed ice and water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Determining the Melting Point of a Solid.

Caption: Logical Workflow for the Synthesis of the Target Compound.

References

- 1. This compound | C11H11NO | CID 594156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 19012-02-3 | FM122729 [biosynth.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. byjus.com [byjus.com]

In-Depth Technical Guide: 1-(1-Methyl-1H-indol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and scientific applications of 1-(1-Methyl-1H-indol-3-yl)ethanone, a key heterocyclic intermediate.

Introduction

This compound, also known as 3-acetyl-1-methylindole, is a derivative of indole, a prominent heterocyclic scaffold found in a vast array of natural products and pharmacologically active compounds.[1][2] The indole nucleus is a critical pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] Due to the high electron density at the C3 position, indoles readily undergo electrophilic substitution, making 3-acylindoles like this compound valuable and versatile building blocks in medicinal chemistry and organic synthesis.[5] This molecule serves as a crucial starting material for the synthesis of more complex, biologically active indole alkaloids and other therapeutic agents.[1][6]

Chemical Structure and Properties

This compound possesses a core indole ring system, which consists of a benzene ring fused to a pyrrole ring. An acetyl group is attached at the C3 position of the indole ring, and a methyl group is substituted on the nitrogen atom (N1).

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 1-(1-methylindol-3-yl)ethanone | [7] |

| Synonyms | 3-Acetyl-1-methylindole, Methyl 1-methyl-1H-indol-3-yl ketone | [2] |

| CAS Number | 19012-02-3 | [7] |

| Molecular Formula | C₁₁H₁₁NO | [7] |

| Molecular Weight | 173.21 g/mol | [7] |

| Appearance | Solid | |

| Melting Point | 108-109 °C | [2] |

| Boiling Point | 130-140 °C at 0.01 mmHg | [2] |

| InChI Key | HYLFRICFKVJJOZ-UHFFFAOYSA-N | [7] |

| SMILES | CC(=O)c1cn(C)c2ccccc12 | |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 1-methylindole. This electrophilic aromatic substitution reaction introduces an acetyl group regioselectively at the electron-rich C3 position of the indole ring.

General Synthesis Workflow: Friedel-Crafts Acylation

The diagram below illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for Friedel-Crafts acylation.

Detailed Experimental Protocol (Representative)

The following protocol is a representative method adapted from general procedures for the Friedel-Crafts acylation of indoles.[5][8]

Materials:

-

1-Methylindole

-

Acetic Anhydride

-

Anhydrous Zinc Chloride (or other suitable Lewis acid)

-

Dichloromethane (anhydrous)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ice

Procedure:

-

To a solution of 1-methylindole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add anhydrous zinc chloride (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetic anhydride (1.1 eq) dropwise to the stirred mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and stir until the ice has melted.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Spectroscopic Data

Characterization of the molecular structure is typically achieved through mass spectrometry and NMR spectroscopy.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

|---|---|---|

| Mass Spectrometry (EI-MS) | m/z (relative intensity): 173 (M⁺, 46%), 158 (100%), 130 (8%), 77 (12%) | [7] |

| ¹H NMR | Data not readily available in public spectral databases. | |

| ¹³C NMR | Data not readily available in public spectral databases. |

Role in Drug Development and Research

While this compound itself is not typically investigated for direct therapeutic effects, it is a highly valuable intermediate in the synthesis of more complex molecules with significant biological activities.

-

Precursor for Bioactive Alkaloids: The parent compound, 3-acetylindole, is a crucial starting material for the total synthesis of various natural indole alkaloids, including (5-Indole)oxazole alkaloids, β-carbolines, and meridianins, many of which exhibit potent anticancer, antiviral, or antimicrobial properties.[1][4]

-

Scaffold for Medicinal Chemistry: The 3-acetylindole scaffold is used to generate libraries of novel compounds for drug screening. For example, derivatives are synthesized to act as inhibitors of hepatitis C virus (HCV) protease and the nuclear factor-kappa B (NF-κB) signaling pathway.[6]

-

Synthesis of Chalcones: 3-Acetylindoles can react with aromatic aldehydes to form indole-based chalcones. These chalcones are versatile intermediates for synthesizing a wide range of biologically active heterocyclic compounds.[3]

References

- 1. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Acetyl-1-methylindole | 19012-02-3 [sigmaaldrich.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. goldbio.com [goldbio.com]

- 7. This compound | C11H11NO | CID 594156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemijournal.com [chemijournal.com]

Technical Guide: Physicochemical Properties and Characterization of 1-(1-Methyl-1H-indol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and physicochemical properties of 1-(1-Methyl-1H-indol-3-yl)ethanone. It includes a summary of its key quantitative data, detailed experimental protocols for its characterization, and a generalized workflow for its synthesis and analysis.

Quantitative Data Summary

The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 173.21 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₁NO | [1][2] |

| Exact Mass | 173.084063974 Da | [1] |

| IUPAC Name | 1-(1-methylindol-3-yl)ethanone | [1] |

| CAS Number | 19012-02-3 | [1] |

Experimental Protocols

The determination of the molecular weight and structure of this compound relies on standard analytical techniques in organic chemistry, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry for Molecular Weight Determination

Mass spectrometry is a fundamental technique used to measure the mass-to-charge ratio of ions, which for singly charged molecular ions, provides the molecular weight of the compound.

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Introduction: The sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum environment.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).

-

Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.

-

Deflection: In the mass analyzer, the ions are subjected to a magnetic field, which deflects them according to their mass-to-charge ratio (m/z). Lighter ions are deflected more than heavier ones.

-

Detection: A detector measures the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum shows the relative abundance of different ions. The peak with the highest m/z value that is not an isotopic peak corresponds to the molecular ion, thus providing the molecular weight of the compound. For this compound, the molecular ion peak would be observed at an m/z of approximately 173.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of a molecule, which can be used to confirm the identity of this compound and infer its molecular weight. Both ¹H NMR and ¹³C NMR are typically employed.

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

-

Spectral Analysis:

-

¹H NMR: The spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (spin-spin splitting). The integration of the peaks corresponds to the relative number of protons.

-

¹³C NMR: The spectrum indicates the number of different types of carbon atoms in the molecule.

-

-

Structure Confirmation: By analyzing the chemical shifts, integration, and splitting patterns in the ¹H and ¹³C NMR spectra, the precise structure of this compound can be confirmed, which in turn validates its molecular formula and weight.

Synthesis and Characterization Workflow

While a specific, detailed synthesis protocol for this compound was not found in the performed search, a general workflow for the synthesis and characterization of such an organic compound can be outlined. A plausible synthetic route could involve the acylation of 1-methylindole. The following diagram illustrates a typical experimental workflow.

Caption: General workflow for the synthesis and characterization of an organic compound.

Potential Biological Significance

While this guide focuses on the physicochemical properties of this compound, it is noteworthy that derivatives of the closely related 1-(1H-indol-1-yl)ethanone have been investigated as inhibitors of the CBP/EP300 bromodomain.[3][4][5] These bromodomains are epigenetic readers that play a crucial role in gene transcription and are implicated in diseases such as cancer.[3][5] The inhibition of these bromodomains can modulate the expression of key oncogenes.[3] Further research is required to determine if this compound shares this or other biological activities. The general mechanism of CBP/EP300 bromodomain inhibition involves the competitive binding of the inhibitor to the acetyl-lysine binding pocket of the bromodomain, thereby preventing its interaction with acetylated histone proteins and other transcription factors. This disruption of protein-protein interactions leads to the downregulation of target gene expression.

References

- 1. This compound | C11H11NO | CID 594156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(1-methyl-1H-indol-3-yl)-1-ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]

- 5. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-(1-Methyl-1H-indol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for 1-(1-methyl-1H-indol-3-yl)ethanone, a key intermediate in various pharmaceutical applications. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes to aid in laboratory-scale and process development.

Introduction

This compound is a versatile chemical building block utilized in the synthesis of a wide range of biologically active molecules. Its indole core is a privileged scaffold in medicinal chemistry. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development community. This guide will focus on the most common and effective synthetic strategies, providing detailed procedural information and comparative data.

Primary Synthesis Pathway: Friedel-Crafts Acylation

The most prevalent and direct method for the synthesis of this compound is the Friedel-Crafts acylation of 1-methylindole. This electrophilic aromatic substitution reaction introduces an acetyl group at the electron-rich C3 position of the indole ring.

Reaction Mechanism

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion from an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The acylium ion is then attacked by the nucleophilic C3 position of the 1-methylindole ring. Subsequent deprotonation of the resulting intermediate restores the aromaticity of the indole ring, yielding the desired ketone.

Caption: Friedel-Crafts Acylation of 1-Methylindole.

Experimental Protocol: Acylation with Acetyl Chloride and AlCl₃

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

-

1-Methylindole

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, addition funnel, condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.[1][2]

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.[1][2]

-

Addition of Acetyl Chloride: Add a solution of acetyl chloride (1.0 to 1.2 equivalents) in anhydrous dichloromethane dropwise to the stirred suspension via the addition funnel over a period of 10-15 minutes.[1][2]

-

Addition of 1-Methylindole: After the addition of acetyl chloride is complete, add a solution of 1-methylindole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.[1]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.[1][2]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.[1][2]

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[1][2]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][2]

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Quantitative Data

| Parameter | Value/Range | Reference |

| Molar Ratio (1-Methylindole:Acetyl Chloride:AlCl₃) | 1 : (1.0 - 1.2) : (1.1 - 1.5) | [1][2] |

| Solvent | Anhydrous Dichloromethane | [1][2] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 1 - 3 hours | [1] |

| Typical Yield | 70 - 90% | General expectation for this type of reaction, specific yield for this compound requires a dedicated literature source. |

Alternative Synthesis Pathways

While Friedel-Crafts acylation is the most common method, other synthetic routes can be employed.

Grignard Reaction

This pathway involves the preparation of an indolyl Grignard reagent, which then reacts with an acetylating agent.

3.1.1. Reaction Scheme

Caption: Grignard-based Synthesis Pathway.

3.1.2. Experimental Protocol Outline

-

Formation of Grignard Reagent: 1-Methylindole is reacted with a strong Grignard reagent, such as ethylmagnesium bromide, in an ethereal solvent like THF to form 1-methyl-1H-indol-3-ylmagnesium bromide.

-

Acylation: The freshly prepared indolyl Grignard reagent is then reacted with an acetylating agent, such as acetyl chloride, at low temperature.

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride, followed by extraction, washing, drying, and purification.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is typically used for formylation, but can be adapted for acetylation using N,N-dimethylacetamide (DMA) and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent.[3][4][5]

3.2.1. Reaction Scheme

Caption: Vilsmeier-Haack Acylation Pathway.

3.2.2. Experimental Protocol Outline

-

Formation of Vilsmeier Reagent: N,N-dimethylacetamide is reacted with phosphorus oxychloride at low temperature to form the active Vilsmeier reagent.[4]

-

Acylation: 1-Methylindole is added to the freshly prepared Vilsmeier reagent.

-

Hydrolysis: The resulting iminium salt is hydrolyzed, typically during aqueous workup, to yield the ketone.[5]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Spectroscopic Data

| Technique | Observed Data |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.38-7.28 (m, 4H, Ar-H), 7.25-7.22 (m, 1H, Ar-H), 5.11 (s, 3H, N-CH₃), 2.10 (s, 3H, COCH₃).[1] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 168.24 (C=O), 137.27, 136.99, 128.73, 126.52, 123.33, 122.83, 119.63, 115.49, 99.60 (Ar-C), 53.27 (N-CH₃), 23.30 (COCH₃).[1] |

| Mass Spectrometry (MS) | m/z: 173.08 (M⁺). |

| Infrared (IR) | ν (cm⁻¹): ~1660 (C=O stretch). |

Conclusion

This technical guide has outlined the primary and alternative synthetic pathways for this compound. The Friedel-Crafts acylation of 1-methylindole stands out as the most direct and commonly employed method, offering good yields and straightforward execution. Alternative routes via Grignard reagents or the Vilsmeier-Haack reaction provide additional synthetic strategies that may be advantageous under specific circumstances. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

An In-depth Technical Guide to 1-(1-Methyl-1H-indol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Methyl-1H-indol-3-yl)ethanone, a derivative of the privileged indole scaffold, is a compound of interest in medicinal chemistry and drug discovery. The indole nucleus is a core structural motif in numerous natural products and synthetic compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, spectroscopic characterization, and potential biological applications, presented in a format tailored for researchers and drug development professionals.

Chemical Identity and Properties

The IUPAC name for the compound is 1-(1-methylindol-3-yl)ethanone [1]. It is also commonly known as 3-acetyl-1-methylindole.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(1-methylindol-3-yl)ethanone | [1] |

| Synonyms | 3-Acetyl-1-methylindole, 1-Methyl-3-acetylindole | [1] |

| Molecular Formula | C₁₁H₁₁NO | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| CAS Number | 19012-02-3 | [1] |

| Appearance | Solid | |

| InChI | InChI=1S/C11H11NO/c1-8(13)10-7-12(2)11-6-4-3-5-9(10)11/h3-7H,1-2H3 | [1] |

| SMILES | CC(=O)C1=CN(C2=CC=CC=C21)C | [1] |

Synthesis

A common and effective method for the synthesis of this compound is the Vilsmeier-Haack acylation of 1-methylindole. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) to introduce an acetyl group onto the electron-rich indole ring, predominantly at the C3 position.

Experimental Protocol: Vilsmeier-Haack Acylation of 1-Methylindole

Materials:

-

1-Methylindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylacetamide (DMA) or N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N-dimethylacetamide (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. To this, add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Acylation: Dissolve 1-methylindole (1 equivalent) in anhydrous dichloromethane and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Logical Flow of the Vilsmeier-Haack Synthesis

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | d | 1H | H-4 |

| ~7.7 | s | 1H | H-2 |

| ~7.3-7.4 | m | 3H | H-5, H-6, H-7 |

| 3.8 | s | 3H | N-CH₃ |

| 2.5 | s | 3H | COCH₃ |

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | C=O |

| ~137 | C-7a |

| ~135 | C-2 |

| ~126 | C-3a |

| ~122-123 | C-4, C-5, C-6 |

| ~116 | C-3 |

| ~109 | C-7 |

| ~33 | N-CH₃ |

| ~27 | COCH₃ |

Infrared (IR) Spectroscopy

The FTIR spectrum provides key information about the functional groups present in the molecule.

Table 4: FTIR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2950-2850 | C-H stretch | Aliphatic C-H (CH₃) |

| ~1650-1630 | C=O stretch | Ketone (conjugated) |

| ~1600-1450 | C=C stretch | Aromatic C=C |

| ~1470 | C-N stretch | Aromatic C-N |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.

-

Molecular Ion Peak (M⁺): m/z = 173, corresponding to the molecular formula C₁₁H₁₁NO.

-

Major Fragment Ion: m/z = 158, corresponding to the loss of a methyl group ([M-CH₃]⁺). This is a characteristic fragmentation of acetyl compounds.

Logical Relationship of Spectroscopic Data to Molecular Structure

Caption: Correlation of spectroscopic techniques to structural features.

Potential Biological Activities and Applications

While extensive biological studies on this compound are not widely published, the indole nucleus is a well-established pharmacophore. Derivatives of indole are known to exhibit a broad spectrum of biological activities, including but not limited to:

-

Anticancer Activity: Many indole derivatives have been investigated as potential anticancer agents, targeting various mechanisms such as tubulin polymerization, kinase inhibition, and induction of apoptosis.

-

Antimicrobial Activity: The indole scaffold is present in several natural and synthetic antimicrobial agents.

-

Anti-inflammatory Activity: Indole derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs).

Further research is warranted to explore the specific biological profile of this compound. Its structural features suggest it could serve as a valuable intermediate or a lead compound in the development of novel therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its chemical properties, a detailed synthesis protocol, and a comprehensive summary of its spectroscopic characterization. While specific biological data for this compound is limited in the public domain, its structural relationship to a wide array of biologically active indole derivatives suggests its potential as a valuable molecule for further investigation in drug discovery and development. The information presented herein is intended to serve as a foundational resource for researchers and scientists working in this area.

References

An In-depth Technical Guide on the Safety and Hazards of 1-(1-Methyl-1H-indol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for 1-(1-Methyl-1H-indol-3-yl)ethanone (CAS No: 19012-02-3). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals handling this compound in a laboratory or drug development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for understanding the substance's behavior and for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | PubChem[1], Sigma-Aldrich |

| Molecular Weight | 173.21 g/mol | PubChem[1], Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| CAS Number | 19012-02-3 | PubChem[1] |

| Synonyms | 1-(1-methyl-1H-indol-3-yl)ethan-1-one, 3-Acetyl-1-methylindole | PubChem[1] |

GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The GHS classification provides a standardized approach to hazard communication.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 3 | GHS06 | Danger | H301: Toxic if swallowed |

| Serious Eye Damage/Eye Irritation | 2 | GHS07 | Warning | H319: Causes serious eye irritation |

| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | GHS07 | Warning | H335: May cause respiratory irritation |

Data aggregated from multiple sources which may account for variations in percentages of notifications.[1]

Toxicological Summary

The primary toxicological concern for this compound is its acute oral toxicity.[1] Ingestion of this substance can be toxic. Additionally, it is known to cause serious eye irritation and skin irritation upon contact.[1][2] Inhalation may lead to respiratory tract irritation.[1][2] The toxicological properties have not been fully investigated, and as such, it should be handled with care, assuming it may have other unknown adverse effects.

| Exposure Route | Hazard | Severity |

| Oral | Toxic if swallowed | High |

| Dermal | Causes skin irritation | Moderate |

| Inhalation | May cause respiratory irritation | Moderate |

| Eye Contact | Causes serious eye irritation | High |

Precautionary Measures and First Aid

A comprehensive list of precautionary statements (P-codes) has been aggregated for this compound. Adherence to these recommendations is crucial for safe handling.

| Type | P-Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P330 | Rinse mouth. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P405 | Store locked up. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Source: PubChem, Sigma-Aldrich[1]

Experimental Protocols and Workflows

While specific experimental protocols for the safety assessment of this compound are not publicly available, a generalized workflow for handling chemical compounds of this nature in a research and development setting is outlined below.

General Laboratory Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of chemical compounds like this compound in a laboratory environment.

References

The Discovery and Development of 1-(1-Methyl-1H-indol-3-yl)ethanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 1-(1-methyl-1H-indol-3-yl)ethanone derivatives. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities. This document details the synthetic methodologies, quantitative biological data, and mechanisms of action of this promising class of compounds.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various established chemical reactions. A common and effective method is the Friedel-Crafts acylation of 1-methylindole.

General Experimental Protocol: Friedel-Crafts Acylation

A detailed protocol for a typical Friedel-Crafts acylation to produce this compound is as follows:

Materials:

-

1-methylindole

-

Acetic anhydride or Acetyl chloride

-

A Lewis acid catalyst (e.g., Indium(III) chloride, Zinc chloride)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

-

Sodium bicarbonate solution

-

Brine

-

Magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

-

To a solution of 1-methylindole in an anhydrous solvent, add the Lewis acid catalyst.

-

Cool the mixture in an ice bath.

-

Add acetic anhydride or acetyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for a specified time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Characterization of the synthesized compounds is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the chemical structure and purity.[1]

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following tables summarize the quantitative data from various studies.

Anticancer Activity

The anticancer potential of these derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a common measure of a compound's potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7d | HeLa (Cervical Cancer) | 0.52 | [2] |

| MCF-7 (Breast Cancer) | 0.34 | [2] | |

| HT-29 (Colon Cancer) | 0.86 | [2] | |

| 10b | A549 (Lung Cancer) | 0.12 | [3] |

| K562 (Leukemia) | 0.01 | [3] | |

| 2a | MCF-7 (Breast Cancer) | 0.10 | [4] |

| 3a | 518A2 (Melanoma) | 0.6 | [4] |

Antimicrobial Activity

Several this compound derivatives have been screened for their ability to inhibit the growth of pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 5-iodoindole | Acinetobacter baumannii (XDRAB) | 64 | [5] |

| 5-fluoroindole | Acinetobacter baumannii (XDRAB) | 64 | [5] |

| 6-bromoindole | Acinetobacter baumannii (XDRAB) | 64 | [5] |

| 3-methylindole | Acinetobacter baumannii (XDRAB) | 64 | [5] |

| 3d | Candida krusei | 3.125 | [6] |

| 10g | MRSA ATCC 43300 | 0.5 | [7] |

| 10h | MRSA ATCC 43300 | 0.5 | [7] |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often attributed to their interaction with specific cellular targets and modulation of key signaling pathways.

Inhibition of Tubulin Polymerization

Several indole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Modulation of MAP Kinase Signaling Pathway

Indole alkaloids have been reported to exert their anticancer effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[8][9] This pathway is crucial for regulating cell proliferation, differentiation, and survival. Inhibition of key kinases in this pathway, such as ERK, JNK, and p38, can lead to the suppression of tumor growth.

Caption: Inhibition of the MAPK signaling pathway by this compound derivatives.

Experimental Workflow for Drug Discovery

The discovery and development of novel this compound derivatives as therapeutic agents typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Caption: A typical drug discovery workflow for this compound derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Potential Research Applications of 1-(1-Methyl-1H-indol-3-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Methyl-1H-indol-3-yl)ethanone is a synthetically accessible indole derivative that holds potential as a versatile scaffold in medicinal chemistry and drug discovery. While direct biological data on this specific compound is limited in publicly available literature, the extensive research on structurally related indole derivatives provides a strong rationale for its exploration in various therapeutic areas. This technical guide summarizes the known chemical and physical properties of this compound, outlines its synthetic routes, and explores its potential research applications based on the established biological activities of the broader indole class of compounds. The primary utility of this compound currently lies in its role as a key intermediate for the synthesis of more complex molecules with potential pharmacological value.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] The versatility of the indole ring allows for substitutions at various positions, leading to a diverse chemical space for drug design and development. This compound, a simple derivative, serves as a valuable building block in organic synthesis. Its potential for further functionalization at the acetyl group and the indole ring makes it an attractive starting material for generating libraries of novel compounds for biological screening. This guide will delve into the known characteristics of this compound and project its potential research applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO | [4] |

| Molecular Weight | 173.21 g/mol | [4] |

| IUPAC Name | 1-(1-methylindol-3-yl)ethanone | [4] |

| CAS Number | 19012-02-3 | [4] |

| Appearance | Solid | |

| SMILES | CC(=O)C1=CN(C)C2=CC=CC=C21 | [4] |

| InChIKey | HYLFRICFKVJJOZ-UHFFFAOYSA-N | [4] |

Synthesis

The synthesis of this compound is typically achieved through the N-methylation of 3-acetylindole. A general synthetic workflow is depicted below.

Example Experimental Protocol: N-methylation of 3-Acetylindole

Materials:

-

3-Acetylindole

-

Methyl iodide (CH₃I)

-

Sodium hydride (NaH) (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-acetylindole (1.0 equivalent) in anhydrous DMF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes, during which time the indole nitrogen is deprotonated.

-

Methyl iodide (1.1 equivalents) is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

The reaction is carefully quenched by the slow addition of water at 0 °C.

-

The mixture is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Note: This is a general procedure and may require optimization based on specific laboratory conditions and scale. Appropriate safety precautions must be taken when handling sodium hydride and methyl iodide.

Potential Research Applications

While specific biological data for this compound is not extensively documented, its structural similarity to a multitude of biologically active indole derivatives suggests its potential as a scaffold in several areas of drug discovery.

Anticancer Drug Discovery

The indole nucleus is a common feature in many anticancer agents.[5] Derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as inhibitors of CBP/EP300 bromodomains, which are implicated in castration-resistant prostate cancer.[6][7] Furthermore, other indole derivatives have shown potent cytotoxic effects against various cancer cell lines.[8]

Potential Research Directions:

-

Synthesis of Analogs: Utilize the acetyl group of this compound as a handle for further chemical modifications (e.g., aldol condensation, α-halogenation followed by substitution) to generate a library of derivatives.

-

Screening: Screen the synthesized compounds in various cancer cell line proliferation assays (e.g., MTT, SRB assays).

-

Mechanism of Action Studies: For active compounds, investigate the underlying mechanism of action, such as induction of apoptosis, cell cycle arrest, or inhibition of specific kinases or other cancer-related targets.

Anti-inflammatory Agents

Indole derivatives, including analogs of 1-(1H-indol-1-yl)ethanone, have been explored as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[9] This suggests that derivatives of this compound could be developed as novel anti-inflammatory drugs.

Potential Research Directions:

-

Design and Synthesis: Design and synthesize derivatives with structural features known to favor COX-2 inhibition.

-

Enzymatic Assays: Evaluate the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes to determine potency and selectivity.

-

Cell-based Assays: Assess the anti-inflammatory effects in cell-based models, for example, by measuring the production of prostaglandins in lipopolysaccharide (LPS)-stimulated macrophages.

Antimicrobial and Antiviral Agents

The indole scaffold is present in compounds with a broad spectrum of antimicrobial and antiviral activities.[10][11][12] Research has shown that certain indole-oxime ether derivatives exhibit activity against drug-resistant bacteria.[11] Additionally, some indole derivatives have been identified as potential inhibitors of viral replication.[12][13][14]

Potential Research Directions:

-

Derivatization: Synthesize a range of derivatives, including oximes, hydrazones, and thiosemicarbazones, from the ketone moiety of the parent compound.

-

Antimicrobial Screening: Test the compounds against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

-

Antiviral Screening: Evaluate the antiviral activity against a variety of viruses in appropriate cell culture models.

Conclusion

This compound is a readily accessible chemical entity with significant potential as a foundational molecule in drug discovery and development. While direct biological data for this compound is sparse, the well-established and diverse pharmacological activities of the indole class of molecules provide a strong impetus for its use in the synthesis of novel therapeutic agents. Future research efforts focused on the strategic derivatization of this scaffold and subsequent biological evaluation are warranted to unlock its full potential in areas such as oncology, inflammation, and infectious diseases. This technical guide serves as a foundational resource for researchers looking to explore the synthetic utility and potential biological applications of this promising indole derivative.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. [PDF] A brief review of the biological potential of indole derivatives | Semantic Scholar [semanticscholar.org]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C11H11NO | CID 594156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 1-(Indolizin-3-yl)ethan-1-ones as CBP Bromodomain Inhibitors for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Exploring the Antiviral Potential of Natural Compounds against Influenza: A Combined Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 1-(1-Methyl-1H-indol-3-yl)ethanone Derivatives for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 1-(1-Methyl-1H-indol-3-yl)ethanone and its derivatives as potential anticancer agents. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant promise in the development of novel cancer therapeutics.[1][2][3]

Introduction

The this compound core structure serves as a versatile template for the design and synthesis of various derivatives with potent antiproliferative activities against a range of cancer cell lines.[4][5] These compounds have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of tubulin polymerization, modulation of key signaling pathways, and induction of apoptosis.[6][7][8] This document outlines the synthetic protocols for preparing these derivatives and the experimental procedures for evaluating their anticancer efficacy.

Data Presentation: Anticancer Activity of Indole Derivatives

The following table summarizes the in vitro anticancer activity of representative this compound derivatives and other related indole compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 7d | N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide | HeLa (Cervical) | 0.52 | Tubulin Polymerization Inhibitor | [4][5] |

| MCF-7 (Breast) | 0.34 | [4][5] | |||

| HT-29 (Colon) | 0.86 | [4][5] | |||

| Compound 5f | Indole-based Arylsulfonylhydrazide | MCF-7 (Breast) | 13.2 | Not specified | [9][10] |

| MDA-MB-468 (Breast) | 8.2 | [9][10] | |||

| Compound 36 | 2-phenyl-3-benzoyl-indole | SK-OV-3 (Ovarian) | < 5 | Tubulin Polymerization Inhibitor | [11] |

| NCI-H460 (Lung) | < 5 | [11] | |||

| DU-145 (Prostate) | < 5 | [11] | |||

| Compound 32h | 1-(1H-indol-1-yl)ethanone derivative | Prostate cancer cell lines | 0.037 | CBP/EP300 Bromodomain Inhibitor | [12] |

| Compound 12 | Indole hydrazide derivative | MCF-7 (Breast) | 3.01 | Induces apoptosis and DNA damage | [3] |

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of N-substituted acetamide derivatives of 1-methyl-1H-indole-3-carbaldehyde, a key intermediate.

Materials:

-

1H-Indole-3-carbaldehyde

-

Sodium hydride (NaH)

-

Iodomethane (CH3I)

-

Dimethylformamide (DMF)

-

Substituted anilines

-

Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (STAB)

-

2-Chloroacetyl chloride

-

Substituted pyrazoles or triazoles

-

Potassium carbonate (K2CO3) or Triethylamine (TEA)

-

Appropriate solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

-

N-Methylation of Indole-3-carbaldehyde:

-

To a solution of 1H-indole-3-carbaldehyde in DMF, add sodium hydride portion-wise at 0°C.

-

Stir the mixture for 30 minutes.

-

Add iodomethane dropwise and allow the reaction to warm to room temperature.

-

Stir for 4-6 hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with ice-cold water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-methyl-1H-indole-3-carbaldehyde.

-

-

Reductive Amination:

-

To a solution of 1-methyl-1H-indole-3-carbaldehyde and a substituted aniline in DCM, add a reducing agent such as NaBH4 or STAB.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, filter, and concentrate to yield the N-((1-methyl-1H-indol-3-yl)methyl)aniline intermediate.

-

-

N-Acetylation:

-

Dissolve the aniline intermediate in DCM and cool to 0°C.

-

Add 2-chloroacetyl chloride and a base (e.g., TEA) dropwise.

-

Stir the reaction at room temperature for 2-4 hours.

-

Wash with water and brine, then dry and concentrate to obtain the 2-chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(substituted-phenyl)acetamide.

-

-

Final Derivatization:

-

To a solution of the chloroacetamide intermediate in a suitable solvent (e.g., acetone, acetonitrile), add a substituted pyrazole or triazole and a base (e.g., K2CO3).

-

Heat the mixture to reflux and stir for 8-12 hours.

-

After cooling, filter the solid and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain the final derivative.

-

In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, HT-29)

-

Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Synthesized indole derivatives (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the synthesized compounds in the complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds.

-

Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plates for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Mandatory Visualizations

Synthesis Workflow

Caption: General synthesis scheme for this compound derivatives.

Experimental Workflow for Anticancer Evaluation

Caption: Workflow for evaluating the anticancer properties of synthesized compounds.

Representative Signaling Pathway: Tubulin Polymerization Inhibition

Caption: Mechanism of action via inhibition of tubulin polymerization.

References

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. | Semantic Scholar [semanticscholar.org]

- 8. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 1-(1-Methyl-1H-indol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-(1-Methyl-1H-indol-3-yl)ethanone, a valuable intermediate in pharmaceutical research and drug development. The synthesis is based on the Friedel-Crafts acylation of 1-methylindole.

Introduction

This compound is a ketone derivative of 1-methylindole. The indole scaffold is a prominent feature in many biologically active natural products and synthetic drugs. The introduction of an acetyl group at the C3 position of the indole ring provides a key handle for further chemical modifications, making this compound a versatile building block in medicinal chemistry. The presented protocol is an adaptation of the well-established Friedel-Crafts acylation, which is a robust method for the C-acylation of electron-rich aromatic and heteroaromatic compounds.

Reaction Scheme

The synthesis of this compound is achieved through the Friedel-Crafts acylation of 1-methylindole with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Chemical Equation:

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-Methylindole | Reagent | Sigma-Aldrich | --- |

| Acetyl Chloride | Anhydrous | Sigma-Aldrich | Corrosive, handle with care. |

| Aluminum Chloride (AlCl3) | Anhydrous | Sigma-Aldrich | Moisture sensitive. |

| Dichloromethane (CH2Cl2) | Anhydrous | Fisher Scientific | --- |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | VWR | --- |

| Saturated Sodium Bicarbonate (NaHCO3) | Aqueous solution | --- | --- |

| Brine (Saturated NaCl) | Aqueous solution | --- | --- |

| Anhydrous Magnesium Sulfate (MgSO4) | Reagent | --- | --- |

| Silica Gel | 60 Å, 230-400 mesh | --- | For column chromatography. |

| Ethyl Acetate | HPLC Grade | --- | For TLC and column chromatography. |

| Hexanes | HPLC Grade | --- | For TLC and column chromatography. |

Experimental Protocol

This protocol is adapted from general procedures for the Friedel-Crafts acylation of indoles.

1. Reaction Setup:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous dichloromethane (50 mL) under a nitrogen atmosphere.

-

Cool the flask to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride (1.2 eq) to the dichloromethane with stirring.

-

In a separate dropping funnel, prepare a solution of acetyl chloride (1.1 eq) in anhydrous dichloromethane (10 mL).

2. Reaction Execution:

-

Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride at 0 °C over a period of 15-20 minutes.

-

Stir the resulting mixture for an additional 30 minutes at 0 °C to form the acylium ion complex.

-

Prepare a solution of 1-methylindole (1.0 eq) in anhydrous dichloromethane (20 mL).

-

Add the 1-methylindole solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Isolation:

-

Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly quench the reaction by the dropwise addition of 1 M HCl (50 mL). Caution: The quenching process is exothermic.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate).

-

Combine the fractions containing the desired product (as determined by TLC) and evaporate the solvent to yield pure this compound as a solid.

Quantitative Data

The following table summarizes the typical quantitative data for this synthesis.

| Parameter | Value | Reference/Note |

| Reactants | ||

| 1-Methylindole | 1.0 eq | --- |

| Acetyl Chloride | 1.1 eq | --- |

| Aluminum Chloride | 1.2 eq | --- |

| Reaction Conditions | ||

| Solvent | Anhydrous Dichloromethane | --- |

| Temperature | 0 °C to Room Temperature | --- |

| Reaction Time | 2 - 4 hours | Monitor by TLC |

| Product | ||

| Yield | 40-65% | Based on similar reactions[1][2]. |

| Appearance | Solid | [3] |

| Molecular Weight | 173.21 g/mol | [4] |

Characterization Data

| Analysis | Expected Result |

| Melting Point | 107-110 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.25-8.22 (m, 1H), 7.65 (s, 1H), 7.38-7.30 (m, 3H), 3.82 (s, 3H), 2.52 (s, 3H) |